1-(Azetidin-3-yl)urea hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

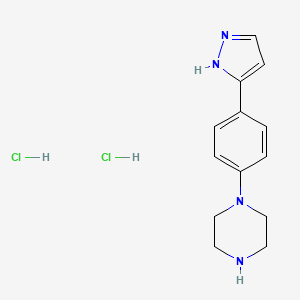

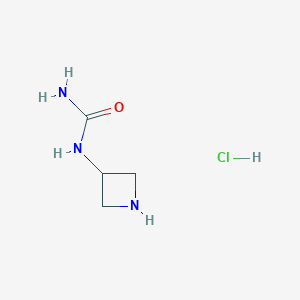

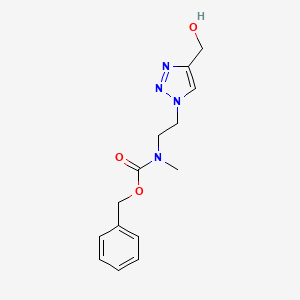

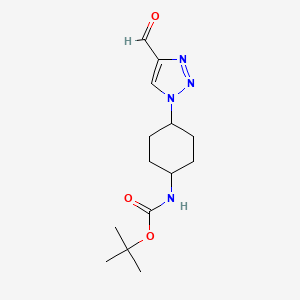

The molecular structure of 1-(Azetidin-3-yl)urea hydrochloride consists of an azetidine ring attached to a urea group. The azetidine ring is a four-membered cyclic amine, which is a key structural feature of this compound .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered heterocycle . They can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling with boronic acids .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery Applications

Heteroaryloxetanes and Heteroarylazetidines Synthesis

The Minisci reaction has been utilized to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating its utility in drug discovery. This method has been applied to modify compounds like the EGFR inhibitor gefitinib and the antimalarial hydroquinine, highlighting its importance in the development of therapeutics (Duncton et al., 2009).

Phenothiazine Derivatives

Synthesis of new series of azetidine-1-carboxamides derivatives from phenothiazine has been reported. These compounds were synthesized through a series of reactions involving urea and substituted aromatic aldehydes, showcasing azetidine's role in creating bioactive molecules (Sharma et al., 2012).

Optimized Synthesis Processes

A robust synthesis process for 1-benzylazetidin-3-ol, an intermediate for azetidin-3-ol hydrochloride, illustrates azetidine derivatives' significance in synthesizing economically viable and industrially important compounds (Reddy et al., 2011).

Chemical Synthesis and Characterization

Azetidine and Azetidinone Derivatives

The synthesis and characterization of various azetidine and azetidinone derivatives have been extensively explored. These compounds are synthesized from acyclic precursors and have applications in creating cyclic products like piperidines and pyrrolidines. Their reactions with electrophiles and nucleophiles yield useful amides, alkenes, and amines, underscoring their versatility in organic synthesis (Singh et al., 2008).

Antimicrobial and Pharmacological Activities

Azetidin-2-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies showcase the potential of azetidine derivatives in developing new therapeutic agents with significant biological activities (Desai et al., 2014).

Mecanismo De Acción

Target of Action

It is known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

It is known that the compound is synthesized through a dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .

Safety and Hazards

Propiedades

IUPAC Name |

azetidin-3-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O.ClH/c5-4(8)7-3-1-6-2-3;/h3,6H,1-2H2,(H3,5,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYKSJORSPNMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)urea hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480628.png)

![5-methoxy-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480629.png)